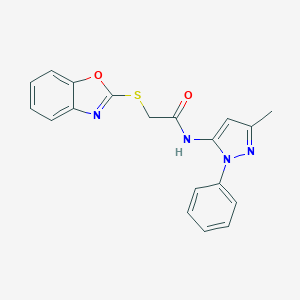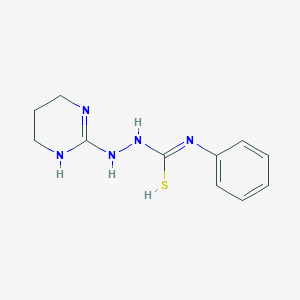![molecular formula C16H17N5 B292884 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC belongs to the class of pyrazole-based compounds and has been studied for its potential use as a chemical probe in various biological systems.
作用机制
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile selectively inhibits the activity of PRMT5 by binding to its active site. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, leading to changes in gene expression. By inhibiting PRMT5 activity, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can modulate gene expression and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit cancer cell growth in vitro and in vivo. It has also been shown to modulate gene expression by inhibiting PRMT5 activity. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has a low toxicity profile and does not affect the viability of normal cells.
实验室实验的优点和局限性
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be used as a chemical probe to study the role of PRMT5 in various biological systems. However, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has some limitations. It is not very soluble in water, which can limit its use in some experiments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One direction is to study the effects of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile on other enzymes involved in gene expression. Another direction is to study the potential use of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in combination with other cancer treatments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can also be modified to improve its solubility and half-life, making it more suitable for certain experiments. Overall, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in scientific research and has the potential to be a valuable tool in cancer research and other biological studies.
合成方法
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a method described in a research paper by J. Gao et al. (2013). The method involves the reaction of 1-phenyl-1H-pyrazole-4-carbonitrile with piperidine and formaldehyde in the presence of acetic acid. The resulting product is 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile with a yield of 63%. The synthesis method is relatively simple and cost-effective, making 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising compound for scientific research.
科学研究应用
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been studied for its potential use in cancer research, as PRMT5 is overexpressed in many cancer cells. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in inhibiting cancer cell growth in vitro and in vivo.
属性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
1-phenyl-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N5/c17-11-14-12-19-21(15-7-3-1-4-8-15)16(14)18-13-20-9-5-2-6-10-20/h1,3-4,7-8,12-13H,2,5-6,9-10H2/b18-13+ |
InChI 键 |
BQJPJRNSSLQHEQ-QGOAFFKASA-N |
手性 SMILES |
C1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
规范 SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)

![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292810.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)
